molecular formula C9H18N2O2 B556392 Ac-leu-nhme CAS No. 32483-15-1

Ac-leu-nhme

Cat. No. B556392
CAS RN: 32483-15-1
M. Wt: 186.25 g/mol
InChI Key: GFQFFCFJVLJXRY-QMMMGPOBSA-N
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Description

Scientific Research Applications

Summary of the Application

The study investigates the role of leucine, specifically leucine analogs such as Ac-Leu-NHMe, in the regulation of translation initiation through the mTOR-signaling pathway in pancreatic β-cells . This research is significant because it contributes to our understanding of how leucine-induced insulin secretion by β-cells involves increased mitochondrial metabolism .

Methods of Application or Experimental Procedures

The study used various leucine analogs, including Ac-Leu-NHMe, to confirm the close association of mitochondrial metabolism and the ability of leucine analogs to activate p70 s6k . Selective inhibitors of mitochondrial function were used to block this activation in a reversible manner .

Results or Outcomes

The findings indicate that leucine at physiological concentrations stimulates p70 s6k phosphorylation via the mTOR pathway, in part, by serving both as a mitochondrial fuel and an allosteric activator of GDH . Leucine-mediated activation of protein translation through mTOR may contribute to enhanced β-cell function by stimulating growth-related protein synthesis and proliferation associated with the maintenance of β-cell mass .

2. Understanding the Conformational Behaviour of Ac-Ala-NHMe in Different Media

Summary of the Application

The study investigates the conformational behaviour of Ac-Ala-NHMe in different media . The conformational preferences of this compound are shown to be resultant from a complex interplay between the strengths of possible intramolecular hydrogen bonds, steric interactions, hyperconjugation, entropy effects, and the overall dipole moments .

Methods of Application or Experimental Procedures

The study used experimental 1H NMR spectroscopy and theoretical calculations to understand the conformational behaviour of Ac-Ala-NHMe . The Ac-Ala-N(Me)2 derivative was used to simulate the effect of polar protic solvents in disrupting intramolecular hydrogen bonds involving the -NHMe group in Ac-Ala-NHMe .

Results or Outcomes

The results showed that the conformational preferences of Ac-Ala-NHMe, which change considerably from nonpolar to polar solvents, are strongly influenced by hyperconjugation and steric interactions . These findings help to understand the folding pathways of biological macromolecules built from these compounds .

3. Efficient Interatomic Descriptors for Accurate Machine Learning Force Fields of Extended Molecules

Summary of the Application

The study investigates the use of machine learning force fields (MLFFs) for enabling molecular dynamics simulations of molecules and materials with ab initio accuracy but at a small fraction of the computational cost . The research is significant because it addresses challenges in predictive MLFF simulations of realistic molecules, including developing efficient descriptors for non-local interatomic interactions and reducing the dimensionality of the descriptors .

Methods of Application or Experimental Procedures

The study used established DFT methods to study the conformational behaviour of Ac-Leu-NHMe and its doubly N-methylated derivative, Ac-Leu-NMe2, in the gas phase and in polarisable continua modelling a variety of solvents . The research aimed to construct global molecular MLFFs whose cost increases linearly, instead of quadratically, with system size .

Results or Outcomes

The results showed that non-local features (atoms separated by as far as 15 in studied systems) are crucial to retain the overall accuracy of the MLFF for peptides, DNA base pairs, fatty acids, and supramolecular complexes . These findings pave the way to constructing global molecular MLFFs whose cost increases linearly, instead of quadratically, with system size .

Future Directions

The future directions for research on Ac-leu-nhme are not readily available from the search results. However, given its potential biological activities and its use in research, future studies could focus on its synthesis, structure-activity relationships, and potential applications in medicine or biotechnology.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(2S)-2-acetamido-N,4-dimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQFFCFJVLJXRY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426220
Record name Ac-leu-nhme
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-leu-nhme

CAS RN

32483-15-1
Record name Ac-leu-nhme
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Quancard, P Karoyan, S Sagan… - European journal of …, 2003 - Wiley Online Library
… Minimum-energy conformations of Ac-P c 3 Leu-NHMe, Ac-P t 3 Leu-NHMe and Ac-Leu-NHMe were generated by molecular mechanics using CFF91 forcefield and results are reported …
Number of citations: 19 febs.onlinelibrary.wiley.com
MA Broda, B Rzeszotarska - Letters in Peptide Science, 1998 - Springer
α,β-Dehydroamino acids are useful peptide modifiers. However, their stereoelectronic properties still remain insufficiently recognized. Based on FTIR experiments in the range ofv s (NH)…
Number of citations: 3 link.springer.com
K Shigemitsu, Y Tsujishita, H Miyake, S Hidayat… - FEBS …, 1999 - Wiley Online Library
… The effects of leucine derivatives, Ac-Leu-NH 2 and Ac-Leu-NHMe, that do not stimulate p70 S6k … Ac-Leu-NHMe strongly inhibited the leucine-induced p70 S6k activation in a dose-…
Number of citations: 111 febs.onlinelibrary.wiley.com
ER Stimson, EE Schrier - Biopolymers: Original Research on …, 1975 - Wiley Online Library
… The amides investigated were Ac‐Gly‐NHMe, Ac‐Gly‐Gly‐NHMe, Ac‐Ala‐NHMe, and Ac‐Leu‐NHMe. Use of an additivity assumption allowed the calculation of group contributions to …
Number of citations: 9 onlinelibrary.wiley.com
MA BRODA, B Rzeszotarska… - The Journal of …, 1997 - Wiley Online Library
The Fourier transform infrared spectra are analyzed in the regions of v s (N‐H), amide I, amide II and v s (C α =C β ) bands for a series of Ac‐ΔXaa‐NHMe, where ΔXaa =ΔAla, (Z)‐ΔAbu, …
Number of citations: 28 onlinelibrary.wiley.com
S Hidayat, K Yoshino, C Tokunaga, K Hara… - Biochemical and …, 2003 - Elsevier
… We found that two leucine derivatives, N-acetylleucine amide (Ac-Leu-NH 2 ) and N-acetylleucine N-methylamide (Ac-Leu-NHMe), which have a modified amino and carboxyl groups, …
Number of citations: 56 www.sciencedirect.com
M Knierbein, M Venhuis, C Held, G Sadowski - Biophysical Chemistry, 2019 - Elsevier
… Further, under same temperature and pressure conditions solution density is lowest for Ac-Leu-NHMe solutions while it is highest for Ac-Gly-NHMe solutions. For each dipeptide under …
Number of citations: 5 www.sciencedirect.com
B Ishimoto, K Tonan, S Ikawa - Spectrochimica Acta Part A: Molecular and …, 2000 - Elsevier
A relationship between intramolecular hydrogen bonding and the cis-trans isomerization of a proline imide bond for proline-containing short peptides were studied by proton NMR and …
Number of citations: 41 www.sciencedirect.com
L Zhai, Y Otani, T Ohwada - Scientific Reports, 2019 - nature.com
Although multiple hydrophobic, aromatic π–π, and electrostatic interactions are proposed to be involved in amyloid fibril formation, the precise interactions within amyloid structures …
Number of citations: 11 www.nature.com
G Xu, G Kwon, WS Cruz, CA Marshall, ML McDaniel - Diabetes, 2001 - Am Diabetes Assoc
… groups, Ac-Leu-NH 2 and Ac-Leu-NHMe,lacked activity and also inhibited the ability of … whereas Ac-Leu-NH 2 (lane 5) and Ac-Leu-NHMe (lane 8) are inactive. In our experimental model…
Number of citations: 255 diabetesjournals.org

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